3-(Trimethylsilyl)isonicotinic acid
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Overview
Description
3-(Trimethylsilyl)pyridine-4-carboxylic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pyridine ring at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid typically involves the introduction of a trimethylsilyl group to a pyridine derivative. One common method is the reaction of pyridine-4-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 3-(Trimethylsilyl)pyridine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-methanol or other reduced forms.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Trimethylsilyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
3-(Trimethylsilyl)pyridine: Lacks the carboxylic acid group, affecting its chemical behavior and applications.
Trimethylsilyl derivatives of other pyridine carboxylic acids: Similar in structure but with variations in the position of the carboxylic acid group.
Uniqueness
3-(Trimethylsilyl)pyridine-4-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
CAS No. |
112266-47-4 |
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Molecular Formula |
C9H13NO2Si |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
3-trimethylsilylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12) |
InChI Key |
YMEDAHXDSBATCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |
Synonyms |
4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
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